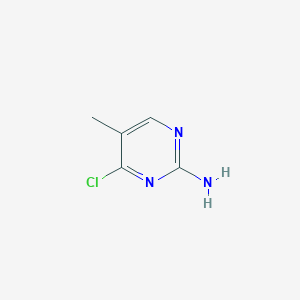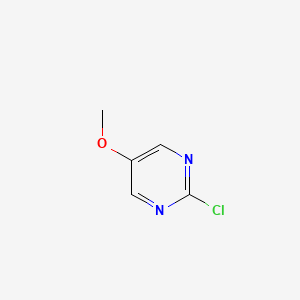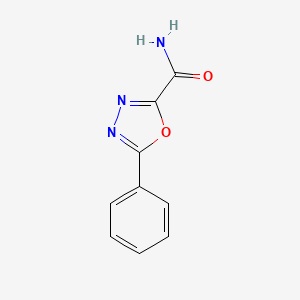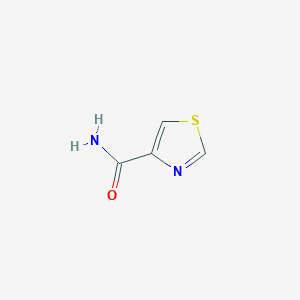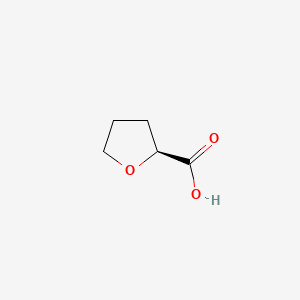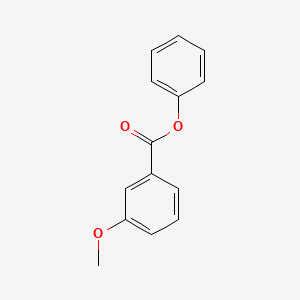
Phenyl 3-methoxybenzoate
Overview
Description
Phenyl 3-methoxybenzoate (PMB) is an aromatic ester. It has a molecular formula of C14H12O3 and an average mass of 228.243 Da . This compound has gained significant interest in various scientific disciplines due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a 3-methoxybenzoate group . The exact details of the molecular structure, including bond distances and angles, would require more specific studies or computational modeling for accurate determination.Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.24 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require experimental determination or access to detailed chemical databases.Safety and Hazards
The safety data sheet for a related compound, Phenyl benzoate, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to handle Phenyl 3-methoxybenzoate with appropriate safety precautions, including wearing protective gloves and eye protection, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Phenyl 3-methoxybenzoate, like other benzoate derivatives, is believed to interact with various cellular targets. Some related compounds have been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It’s hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
This compound, as a phenolic compound, is likely synthesized via the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of a wide range of phenolic compounds, including hydroxybenzoic acids, flavonoids, and anthocyanins . The downstream effects of these pathways include the production of secondary metabolites that play roles in plant defense, pigmentation, and growth .
Result of Action
This compound and related compounds have been found to exhibit various biological activities. For instance, some compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest potential roles in regulating glucose metabolism and could have implications for conditions like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by exposure to light, heat, or oxygen. The efficacy of the compound could also be influenced by the presence of other molecules that compete for the same targets .
Biochemical Analysis
Biochemical Properties
Phenyl 3-methoxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with peroxisome proliferator-activated receptor γ (PPARγ), which is involved in the regulation of glucose and lipid metabolism . Additionally, this compound can activate glucokinase, an enzyme that plays a crucial role in glucose homeostasis, and inhibit protein glycation, a process that can lead to various complications in diabetes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving PPARγ, which can affect gene expression related to metabolism . The compound also impacts cellular metabolism by modulating the activity of glucokinase, thereby influencing glucose uptake and utilization . Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to PPARγ, leading to the activation of this receptor and subsequent changes in gene expression . This binding interaction promotes the transcription of genes involved in glucose and lipid metabolism. Additionally, this compound inhibits protein glycation by interacting with specific proteins and enzymes, thereby preventing the formation of advanced glycation end-products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its activity over extended periods, although its efficacy may diminish with prolonged exposure to harsh conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on glucose metabolism and exhibit anti-cancer properties . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation . These metabolic processes result in the formation of various metabolites, which can be further processed or excreted from the body. The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues, which can influence its overall distribution and localization within the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that guide the compound to its intended cellular compartments . The subcellular localization of this compound can impact its activity and function within the cell.
Properties
IUPAC Name |
phenyl 3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUTUSIGKHWTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334877 | |
| Record name | Phenyl 3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65853-67-0 | |
| Record name | Phenyl 3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





